molecular formula C22H20N4O5 B11055971 2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11055971
M. Wt: 420.4 g/mol
InChI Key: MEMNMONOUGOLRL-UHFFFAOYSA-N
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Description

2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide for iodination and organoboron reagents for Suzuki coupling . The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination can lead to the formation of 2,4-diamino-5-iodo derivatives, while Suzuki coupling can introduce various substituents at the 5-position .

Mechanism of Action

The mechanism of action of 2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it inhibits dihydrofolate reductase by occupying the glycerol binding site, which is crucial for the enzyme’s activity . This inhibition disrupts the synthesis of tetrahydrofolate, a cofactor necessary for DNA synthesis, thereby exerting its anti-tubercular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile apart is its combination of multiple functional groups, which enhances its binding affinity and selectivity towards specific molecular targets. This makes it a promising candidate for further drug development and optimization .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H20N4O5/c1-28-15-6-10(7-16(29-2)20(15)30-3)17-12-5-4-11(27)8-14(12)31-22-18(17)19(24)13(9-23)21(25)26-22/h4-8,17,27H,1-3H3,(H4,24,25,26)

InChI Key

MEMNMONOUGOLRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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